6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene
Overview
Description
6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene is an organic compound with the molecular formula C19H18 and a molecular weight of 246.35 g/mol . This compound is part of the indacene family, characterized by a fused ring system that includes both aromatic and non-aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium complexes such as Pd(dppf)Cl2 and typically involves the coupling of a boronic acid with a halogenated precursor . The reaction conditions often include the use of a base like potassium carbonate in a solvent such as toluene, under an inert atmosphere of nitrogen or argon .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene largely depends on its role as a ligand. It can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The molecular targets include transition metals like palladium and platinum, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene: Similar structure but with a bromine substituent.
6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene: The parent compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and coordination properties. The presence of both methyl and phenyl groups provides steric and electronic effects that can enhance its performance as a ligand in catalytic applications .
Properties
IUPAC Name |
6-methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18/c1-13-10-16-12-15-8-5-9-17(15)19(18(16)11-13)14-6-3-2-4-7-14/h2-4,6-7,11-12H,5,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQUXCVKPCUGAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=C3CCCC3=C2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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